Product packaging for 4-Iodobenzyl 3-hydroxy-2-naphthoate(Cat. No.:)

4-Iodobenzyl 3-hydroxy-2-naphthoate

Cat. No.: B338955
M. Wt: 404.2 g/mol
InChI Key: FPJUFEUAJPEOOS-UHFFFAOYSA-N
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Description

General Context of Naphthoate Esters as Synthetic Intermediates and Functional Molecules

Naphthoate esters, which are esters of naphthalenecarboxylic acids, are a significant class of compounds in organic synthesis. The naphthalene (B1677914) core, a bicyclic aromatic system, provides a rigid and electronically rich scaffold. The precursor acid, 3-hydroxy-2-naphthoic acid, is a key intermediate in the production of dyes and pigments. oecd.orgchemicalbook.com It is synthesized via the Kolbe–Schmitt reaction from 2-naphthol (B1666908) and carbon dioxide. chemicalbook.com

The reactivity of 3-hydroxy-2-naphthoic acid allows for the creation of a diverse range of derivatives. It is a precursor to anilides like Naphthol AS, which are used to form deeply colored azo compounds, essential in the dye industry. guidechem.com The esterification of the carboxylic acid group, as seen in 4-Iodobenzyl 3-hydroxy-2-naphthoate, is a fundamental transformation that can alter the molecule's physical properties and provides a stable linkage while preserving the reactive hydroxyl group on the naphthalene ring. This hydroxyl group can direct further electrophilic substitution or participate in coupling reactions. guidechem.com The synthesis of highly functionalized naphthoate derivatives is a key strategy for accessing complex molecules, such as precursors to natural products like damavaricin D. cdnsciencepub.com The naphthalene scaffold itself, when appropriately functionalized, is also explored for applications in materials science due to its optical properties. researchgate.net

Table 1: Physicochemical Properties of 3-Hydroxy-2-naphthoic Acid

Property Value Source(s)
CAS Number 92-70-6 oecd.orgfishersci.com
Molecular Formula C₁₁H₈O₃ oecd.orgchembk.com
Molar Mass 188.18 g/mol chembk.com
Appearance Yellow crystalline powder chemicalbook.comguidechem.com
Melting Point 217 - 223 °C fishersci.com
Water Solubility 474 mg/L (calculated for undissociated acid) oecd.org
pKa 2.8 (calculated) oecd.org

| Primary Use | Intermediate for dyes and pigments | oecd.orgchemicalbook.com |

Significance of Organoiodine Compounds in Modern Synthetic Methodologies

Organoiodine compounds are of exceptional importance in modern organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it highly reactive and an excellent leaving group in various transformations. This reactivity is harnessed in a multitude of catalytic cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

Prominent examples include the Suzuki-Miyaura, Sonogashira, and Heck reactions. In these palladium-catalyzed processes, the organoiodide serves as an electrophilic partner, readily undergoing oxidative addition to the metal center, which is often the rate-determining step. organic-chemistry.org This allows for the facile connection of the iodinated aromatic ring to a wide range of other molecular fragments, including boronic acids (Suzuki), terminal alkynes (Sonogashira), and alkenes (Heck). organic-chemistry.org The use of an iodobenzyl group, as in the title compound, provides a reactive handle that is spatially separated from the naphthoate core, allowing for selective transformations. chemicalbook.comsigmaaldrich.com

Beyond cross-coupling, the iodine atom itself can participate in non-covalent interactions known as halogen bonds. This is a highly directional interaction between the electropositive region on the iodine atom (the σ-hole) and a nucleophilic partner. Halogen bonding is increasingly recognized as a significant force in molecular recognition, crystal engineering, and drug design, influencing the binding affinity of a molecule to its biological target.

Table 2: Properties of 4-Iodobenzyl Alcohol

Property Value Source(s)
CAS Number 18282-51-4 chemicalbook.comsigmaaldrich.com
Molecular Formula C₇H₇IO guidechem.comnih.gov
Molar Mass 234.03 g/mol sigmaaldrich.comnih.gov
Appearance Solid sigmaaldrich.com
Melting Point 72-75 °C chemicalbook.comsigmaaldrich.com

| Primary Use | Reagent in organic synthesis | chemicalbook.comguidechem.com |

Strategic Importance of this compound within Chemical Research Paradigms

The strategic importance of this compound lies in its nature as a bifunctional molecule. nih.govwuxibiology.com This concept involves designing molecules with two distinct functional moieties, often connected by a linker, to achieve novel functions or to serve as versatile platforms for further chemical elaboration. nih.govwuxibiology.com In this specific ester, the two "heads" are the 3-hydroxy-2-naphthoate unit and the 4-iodobenzyl unit.

The 3-hydroxy-2-naphthoate portion can be considered the "functional core." The naphthol substructure is known to exhibit fluorescence, and its derivatives are often investigated as chemosensors or biological probes. rsc.orguky.edu This part of the molecule provides a rigid, well-defined shape and specific electronic properties that can be exploited for molecular recognition or as a reporter group.

The 4-iodobenzyl group, on the other hand, acts as a "reactive handle" or a "synthetic anchor." Its primary value is the presence of the iodo group on the phenyl ring, which is a prime functional group for a wide array of palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows the entire molecule to be covalently linked to other molecules, surfaces, or polymers. For instance, it could be coupled with a boronic acid (Suzuki coupling) to build a larger, more complex supramolecular structure or with a terminal alkyne (Sonogashira coupling) to introduce a rigid, linear spacer.

This bifunctional design is central to modern chemical library synthesis for drug discovery and materials science. researchgate.netnih.govrsc.org A core structure with desirable properties (like the naphthoate) can be synthesized and then diversified at a late stage by exploiting the reactivity of the iodo-handle. This allows for the rapid generation of a library of related compounds with different substituents attached via the benzyl (B1604629) position, which can then be screened for enhanced biological activity or specific material properties. Therefore, this compound is not merely a static compound but a strategically designed platform for creating molecular diversity and developing advanced functional materials and chemical probes. wuxibiology.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13IO3 B338955 4-Iodobenzyl 3-hydroxy-2-naphthoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13IO3

Molecular Weight

404.2 g/mol

IUPAC Name

(4-iodophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H13IO3/c19-15-7-5-12(6-8-15)11-22-18(21)16-9-13-3-1-2-4-14(13)10-17(16)20/h1-10,20H,11H2

InChI Key

FPJUFEUAJPEOOS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)I)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)I)O

Origin of Product

United States

Synthetic Methodologies for 4 Iodobenzyl 3 Hydroxy 2 Naphthoate

Esterification Approaches

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is the cornerstone for the synthesis of 4-Iodobenzyl 3-hydroxy-2-naphthoate. The selection of a specific esterification method depends on factors such as reaction efficiency, substrate tolerance, and desired purity of the final product.

Direct Condensation Strategies

Direct condensation methods involve the reaction of the carboxylic acid and alcohol, often with the aid of a catalyst and/or removal of water to drive the equilibrium towards the product.

Thermal-driven esterification, also known as Fischer-Speier esterification, is a classic method for synthesizing esters. This acid-catalyzed reaction involves heating a mixture of the carboxylic acid and alcohol. For the synthesis of this compound, this would entail reacting 3-hydroxy-2-naphthoic acid with 4-iodobenzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the formation of the ester. This is typically accomplished by using an excess of one of the reactants or by removing the water formed during the reaction.

Aryl esters of 2-hydroxy-3-naphthoic acid have been prepared by heating the acid and the corresponding phenol (B47542) with phosphorus oxychloride at 130-140°C. ias.ac.in While this involves a phenol instead of a benzyl (B1604629) alcohol, the principle of direct, thermally-driven condensation is analogous.

Table 1: Hypothetical Reaction Parameters for Thermal-Driven Esterification

ParameterValue
Reactants3-hydroxy-2-naphthoic acid, 4-iodobenzyl alcohol
CatalystConcentrated Sulfuric Acid
Temperature120-140 °C
Reaction Time8-12 hours
Work-upNeutralization, Extraction, Crystallization
Expected YieldModerate

A highly effective method for driving the esterification equilibrium forward is the continuous removal of water via azeotropic distillation. This technique employs a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or xylene. The reaction mixture, containing the carboxylic acid, alcohol, a catalytic amount of acid, and the azeotroping solvent, is heated to reflux. The vapor, consisting of the solvent and water, is condensed in a Dean-Stark apparatus, where the water separates from the immiscible solvent and is collected, while the solvent is returned to the reaction flask.

A patented method for the synthesis of 3-hydroxy-2-naphthoic acid diesters involves the esterification of 3-hydroxy-2-naphthoic acid with diols in the presence of a dehydrating agent and a water-separating solvent at reflux for several hours. google.com For instance, the reaction with ethylene (B1197577) glycol in toluene with trifluoromethanesulfonic acid as a catalyst at 110-120°C for 5 hours resulted in a high yield of the corresponding diester. google.com This methodology can be directly adapted for the synthesis of this compound. Similarly, a highly efficient azeotropic method for the esterification of p-hydroxybenzoic acid with various alcohols using toluene as the azeotropic agent and sulfuric acid as the catalyst has been reported, yielding excellent results. tsijournals.com

Table 2: Hypothetical Reaction Parameters for Azeotropic Distillation Esterification

ParameterValue
Reactants3-hydroxy-2-naphthoic acid, 4-iodobenzyl alcohol
Catalystp-Toluenesulfonic acid or Trifluoromethanesulfonic acid
SolventToluene
TemperatureReflux (approx. 110-120 °C)
Reaction Time4-6 hours
Work-upWashing with sodium bicarbonate solution, drying, and crystallization
Expected YieldHigh

Activation-Mediated Esterification

To circumvent the often harsh conditions of direct esterification and to achieve higher yields under milder conditions, activation-mediated methods are employed. These involve converting either the carboxylic acid or the alcohol into a more reactive intermediate.

One of the most common activation strategies involves converting the carboxylic acid, 3-hydroxy-2-naphthoic acid, into a more reactive acylating agent. This can be achieved by forming an acid chloride, a mixed anhydride, or by using coupling agents.

The preparation of the acid chloride of 1-bromo-2-hydroxy-3-naphthoic acid has been accomplished using phosphorus pentachloride in dry benzene (B151609). ias.ac.in A similar approach could be envisioned for 3-hydroxy-2-naphthoic acid, followed by reaction with 4-iodobenzyl alcohol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated. However, the presence of the free hydroxyl group on the naphthoic acid might require a protection-deprotection sequence or careful control of reaction conditions to avoid side reactions.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. The synthesis of 4-hydroxybenzyl alcohol derivatives with various carboxylic acids has been successfully achieved using EDCI and 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane. rsc.org

Table 3: Hypothetical Reaction Parameters for Carboxylic Acid Activation (EDCI/DMAP)

ParameterValue
Reactants3-hydroxy-2-naphthoic acid, 4-iodobenzyl alcohol
Activating AgentsEDCI, DMAP
SolventDichloromethane
TemperatureRoom Temperature to Reflux
Reaction Time4-8 hours
Work-upFiltration of urea (B33335) byproduct, extraction, and chromatography
Expected YieldHigh

The Mitsunobu reaction is a powerful and versatile method for converting alcohols into a wide range of functional groups, including esters, under mild, neutral conditions. nih.govwikipedia.org The reaction typically involves an alcohol, a carboxylic acid, a phosphine (B1218219) (usually triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org

In the context of synthesizing this compound, 4-iodobenzyl alcohol would be activated by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by the carboxylate of 3-hydroxy-2-naphthoic acid would yield the desired ester. The Mitsunobu reaction is particularly advantageous for sterically hindered substrates. nih.govresearchgate.netorgsyn.org Given the potential for steric hindrance around the naphthoic acid, this method presents a viable synthetic route. A typical protocol involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in a solvent like THF, cooling to 0°C, and then slowly adding the azodicarboxylate. wikipedia.org

Table 4: Hypothetical Reaction Parameters for Mitsunobu Reaction

ParameterValue
Reactants3-hydroxy-2-naphthoic acid, 4-iodobenzyl alcohol
ReagentsTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
SolventTetrahydrofuran (THF)
Temperature0 °C to Room Temperature
Reaction Time6-24 hours
Work-upChromatography to remove triphenylphosphine oxide and hydrazide byproducts
Expected YieldGood to High

Catalytic Systems in Ester Synthesis

The formation of esters from carboxylic acids and alcohols, a reaction known as Fischer-Speier esterification, is a reversible process that requires a catalyst to achieve reasonable reaction rates and yields. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk The equilibrium can be shifted toward the product by removing water as it is formed, often through methods like azeotropic distillation. organic-chemistry.orgyoutube.com A variety of catalytic systems have been developed to facilitate this transformation, each with distinct mechanisms and applications.

Brønsted and Lewis acids are the most traditional and widely used catalysts for esterification. wikipedia.orgorganic-chemistry.org

Brønsted Acid Catalysis: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common catalysts. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orgmasterorganicchemistry.com In recent years, Brønsted acidic ionic liquids have emerged as efficient and reusable catalyst systems, offering advantages like mild reaction conditions and simple product separation. nih.gov N-bromosuccinimide (NBS) has also been shown to be an effective metal-free catalyst for the direct esterification of aromatic carboxylic acids. nih.gov

Lewis Acid Catalysis: Lewis acids function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. organic-chemistry.org A wide range of Lewis acids are effective, including metal salts like iron(III) chloride (FeCl₃), zinc(II) chloride (ZnCl₂), and salts of hafnium(IV) and zirconium(IV). organic-chemistry.orgresearchgate.net Iron nitrate, for instance, is a simple and commercially available Lewis acid that can catalyze esterification with high conversion and selectivity. rsc.org Solid-phase catalysts, such as Lewis acids supported on silica (B1680970) gel, offer advantages like easy separation and recyclability, contributing to cleaner and more efficient processes. researchgate.net Hexaalkylguanidinium salts represent a class of organic compounds that are thermally stable and can act as effective Lewis acid catalysts in esterification reactions at high temperatures. google.com

Table 1: Comparison of Selected Acid Catalysts for Esterification

Catalyst Type Example(s) Mechanism of Action Key Advantages
Brønsted Acid H₂SO₄, p-TsOH Protonates carbonyl oxygen, enhancing electrophilicity. organic-chemistry.orgmasterorganicchemistry.com Low cost, high activity.
Lewis Acid FeCl₃, ZnCl₂, Hf(IV)/Zr(IV) salts Coordinates to carbonyl oxygen, activating the carbonyl carbon. organic-chemistry.orgresearchgate.net High efficiency, can be used in solid phase for easy recovery. researchgate.net
Acidic Ionic Liquid [NMP]⁺CH₃SO₃⁻ Acts as both solvent and catalyst, protonating the acid. nih.gov Reusable, mild conditions, often no need for organic solvent. nih.gov
N-halosuccinimide N-bromosuccinimide (NBS) Activates the carboxylic acid. nih.gov Metal-free, tolerant to air and moisture, simple procedure. nih.gov

Transition-metal-catalyzed reactions have become powerful, atom-economical alternatives to traditional esterification methods. acs.orgacs.org These catalysts can facilitate ester synthesis through various novel pathways, including the functionalization of C-H bonds, Chan-Lam reactions, and oxidative esterification. thieme-connect.com For example, transition metals can catalyze the hydroesterification of alkenes with formates, avoiding the use of toxic and highly pressurized carbon monoxide gas. acs.org Palladium and rhodium complexes have been employed in cascade reactions to synthesize ester-containing cyclic compounds. thieme-connect.com The versatility of transition metals stems from their ability to exist in various oxidation states, allowing them to participate in diverse catalytic cycles. youtube.com

Organocatalysis: This field utilizes small, metal-free organic molecules to catalyze reactions. sigmaaldrich.com For ester synthesis, organocatalysts offer the benefits of low toxicity, stability, and ready availability. sigmaaldrich.com Chiral organocatalysts can be used to achieve asymmetric synthesis. acs.orgnih.gov For instance, N-heterocyclic carbenes (NHCs) can catalyze the formation of ester enolate intermediates for subsequent reactions. nih.gov In some systems, two different organocatalysts can be used in tandem to control the rate of ester formation and hydrolysis in fuel-driven networks. nih.gov Newly designed sulfur(IV)-based organocatalysts have also shown activity in the direct esterification of carboxylic acids and alcohols. rsc.org

Biocatalysis: Enzymes, particularly lipases, are increasingly used for the synthesis of esters, especially in the food, cosmetic, and pharmaceutical industries. researchgate.netnih.gov Biocatalytic processes offer significant advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (near-neutral pH and lower temperatures), and environmental friendliness, often referred to as "green chemistry". nih.govmdpi.com Lipases can catalyze esterification in various media, including organic solvents or solvent-free systems. nih.govnih.gov The enzymatic synthesis of aromatic esters, such as those derived from arbutin (B1665170) or various phenolic compounds, has been demonstrated to be highly efficient and regioselective, yielding products with potent biological activities. nih.govfrontiersin.org

Precursor Synthesis and Functionalization

The synthesis of this compound relies on the availability of its precursors. While 4-iodobenzyl alcohol is commercially available, the synthesis of 3-hydroxy-2-naphthoic acid and its derivatives is a critical step. sigmaaldrich.comsigmaaldrich.com

3-Hydroxy-2-naphthoic acid is a valuable intermediate used in the production of dyes and pigments. byjus.comresearchgate.net It can also be converted into various derivatives with applications in materials science and medicinal chemistry. For example, it can be reacted with aniline (B41778) in the presence of phosphorus(III) catalysts to form 3-hydroxy-2-naphthoic acid anilide, with optimal yields achieved in solvents like ortho-xylene. ucj.org.ua Another important class of derivatives is hydrazones, synthesized through the condensation of 3-hydroxy-2-naphthohydrazide (B1221801) with various aldehydes. rsc.orgrsc.org The initial hydrazide precursor is typically formed from the esterification of 3-hydroxy-2-naphthoic acid followed by reaction with hydrazine. evitachem.com Other derivatives include those prepared for antibacterial applications, involving complex multi-step syntheses starting from dibenzobarallene. researchgate.net

The primary industrial method for producing 3-hydroxy-2-naphthoic acid is the Kolbe-Schmitt reaction . byjus.comwikipedia.org This carboxylation reaction involves the treatment of a phenoxide (in this case, sodium 2-naphthoxide) with carbon dioxide under high pressure and temperature, followed by acidification. byjus.comwikipedia.org

The process begins with the deprotonation of 2-naphthol (B1666908) using a strong base like sodium hydroxide (B78521) to form the highly nucleophilic sodium 2-naphthoxide. byjus.com This naphthoxide then attacks carbon dioxide, which acts as an electrophile. byjus.comwikipedia.org The regiochemistry of this electrophilic aromatic substitution is sensitive to reaction conditions, particularly temperature. wikipedia.org Computational studies have investigated the reaction mechanism, suggesting that the reaction proceeds through the formation of a naphthoxide-CO₂ complex, with competitive pathways leading to carboxylation at different positions on the naphthalene (B1677914) ring. researchgate.net While the 1-position has lower activation barriers, carboxylation at the 3-position (via the 2-position) yields the thermodynamically more stable product, 3-hydroxy-2-naphthoate. researchgate.net

Table 2: Key Parameters in the Kolbe-Schmitt Synthesis of Hydroxy-Naphthoic Acids

Parameter Influence on Reaction Typical Conditions
Reactant 2-Naphthol The starting aromatic alcohol. jk-sci.com
Base Sodium Hydroxide (NaOH) Forms the reactive sodium 2-naphthoxide intermediate. byjus.com
Carboxylating Agent Carbon Dioxide (CO₂) Acts as the electrophile for the carboxylation step. wikipedia.org
Temperature Influences reaction rate and regioselectivity. wikipedia.orgresearchgate.net ~125-250 °C
Pressure High pressure is required to maintain CO₂ concentration. wikipedia.org ~100 atm
Work-up Sulfuric Acid (H₂SO₄) Protonates the carboxylate salt to yield the final carboxylic acid. wikipedia.org

Synthesis of 3-Hydroxy-2-naphthoic Acid Derivatives

Aromatic Substitution Reactions

The 3-hydroxy-2-naphthoic acid core is susceptible to electrophilic aromatic substitution reactions. The reactivity of polynuclear aromatic hydrocarbons like naphthalene is generally greater than that of benzene. libretexts.org In naphthalene derivatives, substitution typically favors the 1-position (or α-position) because the carbocation intermediate for 1-substitution is more stable, allowing for resonance structures that maintain a complete benzene ring. libretexts.org

However, the directing effects of the existing substituents—the hydroxyl (-OH) and carboxylic acid (-COOH) groups—on the 3-hydroxy-2-naphthoic acid ring play a crucial role. For instance, multicomponent reactions involving 3-hydroxy-2-naphthoic acid, aromatic aldehydes, and acetonitrile (B52724) in the presence of an acid catalyst can lead to substitution at the 4-position, yielding 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivatives. researchgate.net This demonstrates that the position adjacent to the hydroxyl group is reactive. Azo coupling also occurs at this position to produce dyes like Lithol Rubine BK. wikipedia.orgnih.gov

Derivatization for Esterification

To form the final ester, this compound, the carboxylic acid group of 3-hydroxy-2-naphthoic acid must react with the alcohol group of 4-iodobenzyl alcohol. Direct esterification can be slow and may require harsh conditions. Therefore, derivatization of the carboxylic acid is a common strategy to increase its reactivity.

This involves converting the carboxylic acid into a more reactive species, such as an acid chloride or anhydride, which then readily reacts with the alcohol. While specific derivatization for this exact ester is not widely documented, the reactivity of the 3-hydroxy-2-naphthoic acid carboxyl group is well-established. For example, it readily undergoes acylation with anilines in the presence of phosphorus (III) compounds as catalysts to form anilides (Naphthol AS derivatives). ucj.org.ua This reaction proceeds efficiently in high-boiling point solvents like ortho-xylene. ucj.org.ua Such derivatizations highlight the feasibility of activating the carboxyl group for subsequent esterification with 4-iodobenzyl alcohol.

Synthesis of 4-Iodobenzyl Alcohol

4-Iodobenzyl alcohol is a crucial intermediate, and its synthesis can be approached through several routes. sigmaaldrich.comshlzpharma.com It is a solid at room temperature with a melting point of 72-75 °C. sigmaaldrich.com

Reduction of 4-Iodobenzaldehyde (B108471)/Acid Derivatives

A standard method for preparing primary alcohols is the reduction of the corresponding aldehyde or carboxylic acid derivative. While literature specifically detailing the reduction of 4-iodobenzaldehyde is sparse, the reduction of analogous substituted benzaldehydes is a well-known transformation. For example, p-nitrobenzyl alcohol can be prepared by reducing p-nitrobenzaldehyde with formaldehyde (B43269) in an alkaline solution. orgsyn.org This suggests that 4-iodobenzyl alcohol could be synthesized via the reduction of 4-iodobenzaldehyde using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The reverse reaction, the oxidation of benzylic alcohols to aldehydes, is also well-studied, utilizing reagents such as N-heterocycle-stabilized iodanes. nih.gov

Halogenation Strategies on Benzyl Alcohols

The introduction of iodine onto the benzene ring is a key step. This can be achieved either by direct iodination of benzyl alcohol or by synthesizing the alcohol from an already iodinated precursor.

One documented method involves the direct iodination of benzyl alcohol. prepchem.com In this procedure, a mixture of glacial acetic acid and iodine is heated, followed by the addition of concentrated sulfuric acid and benzyl alcohol. Sodium iodate (B108269) is then added to facilitate the electrophilic substitution, yielding p-iodobenzyl alcohol. prepchem.com

An alternative strategy involves the hydrolysis of a p-iodobenzyl halide or ester. For instance, p-iodobenzyl alcohol can be prepared from p-iodobenzyl bromide. The process involves refluxing p-iodobenzyl bromide with potassium acetate (B1210297) in ethanol (B145695) to form p-iodobenzyl acetate. Without isolating the acetate, subsequent hydrolysis with potassium hydroxide yields the desired 4-iodobenzyl alcohol in high yield (81-86%). orgsyn.org

Below is a table summarizing these different halogenation approaches.

MethodStarting MaterialKey ReagentsProductYieldReference
Direct IodinationBenzyl alcoholI₂, NaIO₃, H₂SO₄, Acetic Acid4-Iodobenzyl alcoholNot specified prepchem.com
Hydrolysisp-Iodobenzyl bromide1. K-acetate, Ethanol2. KOH4-Iodobenzyl alcohol81-86% orgsyn.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry, such as waste reduction, use of less hazardous chemicals, and energy efficiency, are increasingly being applied to the synthesis of fine chemicals.

Solvent-Free and Reduced-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free reaction conditions, where the reaction occurs in a melt or on a solid support, represent an ideal approach.

While a specific solvent-free synthesis for this compound is not detailed in the literature, the feasibility of such methods has been demonstrated for related compounds. For example, the synthesis of various 4-substituted thiocarbamido-naphthols has been achieved under solvent-free conditions, using natural fruit juices as catalysts, which is a novel green approach. researchgate.net Similarly, the Biginelli-like condensation to produce dihydropyrimidinones has been effectively carried out under solvent-free conditions using reusable heterogeneous catalysts. researchgate.net These examples show that the esterification step to produce the final target compound could potentially be adapted to a solvent-free or reduced-solvent system, perhaps using microwave irradiation or a solid acid catalyst, to create a more environmentally friendly process.

Microwave-Assisted and Ultrasonic-Assisted Synthesis

Conventional heating methods for chemical synthesis often require long reaction times and can lead to the formation of byproducts. In contrast, microwave-assisted and ultrasonic-assisted synthesis have emerged as powerful techniques to accelerate chemical reactions, often resulting in higher yields and purity.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to dramatically reduce reaction times for esterification reactions, often from hours to mere minutes. researchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. mdpi.com For the synthesis of esters, a mixture of a carboxylic acid, an alcohol, and a suitable catalyst is subjected to microwave irradiation. mdpi.comnih.gov Studies on the microwave-assisted esterification of various carboxylic acids have shown that factors such as microwave power and reaction time significantly influence the reaction conversion. mdpi.com For instance, in the synthesis of other esters, reaction times have been reduced from several hours to as little as 4-5 minutes. researchgate.netnih.gov

Ultrasonic-Assisted Synthesis:

Ultrasonic-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to enhance chemical reactivity. This process can lead to the synthesis of esters in good yields at room temperature, avoiding the need for high temperatures that can degrade sensitive molecules. nih.govgrupomarista.org.br The application of ultrasound has been shown to be particularly effective for esterification reactions, including those involving aromatic and aliphatic carboxylic acids. derpharmachemica.commdpi.com The primary advantage of this method is the significant reduction in reaction time and the ability to conduct reactions under milder conditions.

Table 1: Comparison of Synthetic Methodologies

Feature Microwave-Assisted Synthesis Ultrasonic-Assisted Synthesis
Principle Dielectric heating Acoustic cavitation
Typical Reaction Time Minutes researchgate.netnih.gov Minutes to Hours derpharmachemica.commdpi.com
Energy Source Microwaves High-frequency sound waves
Key Advantage Rapid and uniform heating mdpi.com Milder reaction conditions nih.gov

Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For the synthesis of esters like this compound, which involves the esterification of 3-hydroxy-2-naphthoic acid with 4-iodobenzyl alcohol, the use of a recyclable catalyst is highly desirable.

Research in this area has focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For reactions involving benzyl alcohol derivatives, magnetic nanoparticles have been explored as catalyst supports. researchgate.net These magnetic catalysts can be recovered using an external magnet, offering a simple and efficient method for recycling. researchgate.net The catalyst's stability and ability to be reused for multiple cycles without a significant loss of activity are key performance indicators. researchgate.net While specific recyclable catalysts for the synthesis of this compound are not detailed in the available literature, the principles from related reactions, such as the oxidation of 4-bromobenzyl alcohol, demonstrate the feasibility of this approach. researchgate.net

Process Optimization and Scale-Up Considerations

The transition of a synthetic method from a laboratory scale to an industrial scale requires careful process optimization and consideration of various factors to ensure efficiency, safety, and cost-effectiveness.

Insufficient Data to Generate Article on the Chemical Reactivity of this compound

A comprehensive search for specific chemical reactivity data on the compound this compound has yielded insufficient information to construct a detailed and scientifically accurate article as outlined.

The requested article outline necessitates a deep dive into the specific chemical behavior of this molecule, including:

Reactivity of the Ester Functional Group: No specific data was found on the hydrolysis kinetics, transesterification with various alcohols, or the ammonolysis and aminolysis pathways for this compound. While the esterification of 3-hydroxy-2-naphthoic acid has been reported, the reactivity of the resulting benzyl ester is not documented. researchgate.net

Reactivity of the 4-Iodobenzyl Moiety: Information on cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions is available for a wide range of aryl iodides. wikipedia.orgnih.govresearchgate.netnih.govdocumentsdelivered.commdpi.com These reactions are fundamental in carbon-carbon bond formation. wikipedia.orgnih.gov For instance, the Sonogashira coupling is a vital tool for creating C(sp)-C(sp2) bonds under mild conditions, often employing a palladium catalyst and sometimes a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.org Similarly, the Suzuki-Miyaura reaction is widely used for its mild conditions and the commercial availability of starting materials to form carbon-carbon bonds between organohalides and organoboron compounds. nih.gov However, specific examples, optimized conditions, or yields for these reactions using this compound as the substrate could not be located. Furthermore, no specific research detailing the oxidative addition and reductive elimination pathways for this particular compound was identified.

Without access to dedicated chemical research databases or literature that specifically details studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of the specified data tables is impossible without the underlying experimental results.

Therefore, it is not possible to provide an article that adheres to the strict and specific requirements of the prompt based on the currently available information.

Chemical Reactivity and Mechanistic Investigations of 4 Iodobenzyl 3 Hydroxy 2 Naphthoate

Reactivity of the 4-Iodobenzyl Moiety

Photochemical Reactivity of Aryl Iodides

The 4-iodobenzyl portion of the molecule is characterized by its carbon-iodine bond, which is susceptible to cleavage under photochemical conditions. The absorption of ultraviolet (UV) or visible light can induce homolytic cleavage of the C–I bond, generating a highly reactive aryl radical. This reactivity is a cornerstone of various synthetic transformations.

Visible-light-mediated photoredox catalysis is a particularly mild and effective method for generating aryl radicals from unactivated aryl iodides. researchgate.netrsc.org In this process, a photocatalyst, upon absorbing light, can initiate an electron transfer to the aryl iodide, forming a radical anion that subsequently fragments into an aryl radical and an iodide anion. researchgate.net Once formed, this aryl radical can participate in a variety of reactions, including intramolecular hydrogen atom transfer, a process that can be used to construct complex molecular scaffolds. rsc.org

Under UV irradiation, aryl iodides can also undergo other transformations. For instance, in the presence of a suitable iodine source like sodium iodide and a catalytic amount of I₂, aryl bromides and chlorides can be converted to aryl iodides via a photo-induced Finkelstein reaction at room temperature. nih.gov However, UV irradiation of aryl iodides, particularly in the presence of certain reagents, can also lead to polycondensation, resulting in the formation of polymeric materials. researchgate.net

Key Photochemical Reactions of the Aryl Iodide Moiety:

Reaction Type Conditions Intermediate Potential Product
Radical Formation Visible Light, Photocatalyst (e.g., Ir(ppy)₃) Aryl Radical Reduced arene, Cyclized products
Finkelstein Reaction UV Light, NaI, I₂ Aryl Radical (Relevant for synthesis, not degradation)

Formation of Hypervalent Iodine Species

The iodine atom in an aryl iodide, such as the 4-iodobenzyl group, exists in the +1 oxidation state. It can be oxidized to higher formal oxidation states, typically +3 (λ³-iodane) or +5 (λ⁵-iodane), to form hypervalent iodine compounds. wikipedia.org These species are valuable as highly selective and environmentally benign oxidizing reagents in organic synthesis. wikipedia.orgnih.gov

The synthesis of hypervalent iodine(III) compounds from aryl iodides is commonly achieved using strong oxidizing agents. organic-chemistry.org Common reagents and the corresponding products include:

m-Chloroperoxybenzoic acid (mCPBA) in acetic acid to yield [(diacetoxy)iodo]arenes (ArI(OAc)₂). organic-chemistry.org

Oxone in trifluoroacetic acid to produce [bis(trifluoroacetoxy)iodo]arenes (ArI(OCOCF₃)₂). organic-chemistry.org

Sodium perborate in acetic acid is another effective reagent for creating (diacetoxyiodo)arenes. organic-chemistry.org

These iodine(III) derivatives, such as (diacetoxyiodo)benzene, are characterized by a trigonal bipyramidal geometry where the most electronegative ligands occupy the axial positions. nih.govacs.org The formation of these species involves processes analogous to those in transition metal chemistry, such as oxidative addition and ligand exchange. nih.govacs.org Further oxidation of λ³-iodanes can produce λ⁵-iodanes, such as ioxyarenes (ArIO₂). For example, 2-iodoxybenzoic acid (IBX) is prepared by oxidizing 2-iodobenzoic acid with reagents like oxone. wikipedia.org

Reactivity of the 3-Hydroxy-2-naphthoate Moiety

The 3-hydroxy-2-naphthoate portion of the molecule possesses its own distinct set of reactive characteristics centered on the naphthalene (B1677914) ring system and its hydroxyl and ester functional groups.

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic systems. wikipedia.org The naphthalene ring of the 3-hydroxy-2-naphthoate moiety is susceptible to attack by electrophiles, with the reaction rate and regioselectivity being strongly influenced by the existing substituents. masterorganicchemistry.com

The two key directing groups are:

The Hydroxyl (-OH) group: This is a powerful activating group that donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex). wikipedia.orgmasterorganicchemistry.com It is an ortho, para-director.

The Benzyl (B1604629) Ester (-COOR) group: This is a deactivating group that withdraws electron density from the ring. It acts as a meta-director.

In the 3-hydroxy-2-naphthoate system, the activating hydroxyl group at the C-3 position will dominate the directing effects. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group. The primary sites for substitution would be the C-4 position (ortho) and the C-1 position (across the ring, analogous to a para position in its influence on the reaction intermediate). The C-2 position is already substituted, and other positions are less activated.

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group of the naphthoate moiety is readily oxidized. The reaction of 2-naphthols with oxidizing radicals, such as the hydroxyl radical (•OH), proceeds via one-electron oxidation to form a naphthoxyl radical as a transient intermediate. acs.orgnih.gov

Further oxidation leads to a variety of products. Under different conditions, the primary oxidation products are typically dihydroxynaphthalenes and naphthoquinones. acs.orgacs.org For example, the oxidation of 1-naphthol (B170400) with a manganese(IV) complex yields 1,4-naphthoquinone (B94277) as the major product. nih.gov The use of benzoyl peroxide as an oxidant can lead to ortho-benzoyloxylated products, which can be further oxidized to naphthalenone derivatives. oup.com

Oxidation Products of Naphthol Derivatives:

Oxidant Intermediate Major Product(s) Reference
Hydroxyl Radical (•OH) Naphthoxyl Radical Dihydroxynaphthalenes, Naphthoquinones acs.orgnih.gov
Mn(IV) Complex Naphthalene Radical Cation 1,4-Naphthoquinone nih.gov
Benzoyl Peroxide O-Benzoylated Naphthol ortho-Benzoyloxylated Naphthol, Naphthalenone oup.com

Chelation and Coordination with Metal Centers

Chelators are organic molecules containing specific ligands that can bind to metal ions. nih.gov The 3-hydroxy-2-naphthoate moiety contains a hydroxyl group and a carbonyl oxygen from the ester group positioned in a way that allows them to act as a bidentate chelating ligand. This structural motif can form stable complexes with a variety of metal cations. mdpi.com

The formation of these metal complexes is crucial in several catalytic processes, particularly the oxidative coupling reactions discussed in the next section. The ability of this moiety to coordinate with metal centers like copper, iron, and vanadium is fundamental to its role as a substrate in these transformations. acs.orgmdpi.comcapes.gov.br

Coupling Reactions (e.g., Oxidative Coupling)

The 3-hydroxy-2-naphthoate moiety can undergo oxidative coupling reactions, typically catalyzed by transition metal complexes, to form C-C bonds. The most common reaction is the dimerization of two naphthol units to produce 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. acs.orgmdpi.com These reactions are of significant interest for the synthesis of chiral ligands and catalysts.

Various catalytic systems have been developed for this transformation, often using molecular oxygen or other oxidants. acs.orgcapes.gov.br The ester group at the C-3 position has been found to be essential for achieving good asymmetric induction in certain copper-catalyzed coupling reactions, highlighting the specific utility of substrates like 4-iodobenzyl 3-hydroxy-2-naphthoate in stereoselective synthesis. acs.org

Catalytic Systems for Oxidative Coupling of 2-Naphthols:

Metal Catalyst Ligand/Additive Oxidant Reference
Copper (Cu) Chiral Diamines, TMEDA O₂ (air) acs.orgcapes.gov.br
Iron (Fe) Bisquinolyldiamine, Diphosphine Oxide O₂, t-Butyl Hydroperoxide mdpi.comrsc.org
Vanadium (V) VO(acac)₂ O₂ (air) capes.gov.br

Elucidation of Reaction Mechanisms and Intermediates of this compound Remains an Unexplored Area of Chemical Research

A thorough investigation into the chemical reactivity and mechanistic pathways of this compound reveals a significant gap in the current scientific literature. At present, there are no available studies that specifically detail the elucidation of reaction mechanisms or identify the intermediates involved in the chemical transformations of this particular compound.

While the synthesis of related compounds, such as various derivatives of 3-hydroxy-2-naphthoic acid, is documented, the specific reactivity of the 4-iodobenzyl ester derivative has not been a subject of published research. Scientific investigations have focused on the precursor, 3-hydroxy-2-naphthoic acid, and its utility in forming a range of other molecules. However, the influence of the 4-iodobenzyl group on the ester's subsequent chemical behavior, including its mechanistic pathways and the nature of any transient intermediates, remains uncharacterized.

Consequently, the creation of detailed research findings, including data tables on reaction kinetics, intermediates, and mechanistic steps for this compound, is not possible based on the existing body of scientific knowledge. Further experimental research would be required to provide the specific data requested.

Advanced Spectroscopic and Structural Characterization of 4 Iodobenzyl 3 Hydroxy 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR for Proton Environment and Coupling Analysis

A theoretical ¹H NMR spectrum of 4-Iodobenzyl 3-hydroxy-2-naphthoate would be expected to show distinct signals corresponding to the protons of the 4-iodobenzyl and 3-hydroxy-2-naphthoate moieties.

4-Iodobenzyl Protons: The benzyl (B1604629) CH₂ protons would likely appear as a singlet, integrating to two protons. The four aromatic protons of the iodobenzyl group would exhibit a characteristic AA'BB' system, appearing as two doublets, each integrating to two protons.

3-Hydroxy-2-naphthoate Protons: The protons on the naphthalene (B1677914) ring system would show a more complex pattern of multiplets. The hydroxyl proton would likely appear as a broad singlet.

¹³C NMR for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Ester Carbonyl: A signal for the ester carbonyl carbon would be expected in the downfield region of the spectrum.

Aromatic Carbons: A series of signals would be observed for the aromatic carbons of both the naphthalene and iodobenzene rings. The carbon atom attached to the iodine would show a characteristic chemical shift.

Benzyl Carbon: The benzylic CH₂ carbon would also have a distinct signal.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the ester linkage.

Solid-State NMR for Polymorphic Studies

Solid-state NMR could be employed to study the compound in its solid form. This technique is particularly useful for investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit different physical properties, and solid-state NMR can distinguish between them by detecting differences in the chemical shifts and relaxation times of the nuclei in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental formula of the compound, providing strong evidence for its identity. The expected fragmentation pattern in the mass spectrum would likely show peaks corresponding to the 4-iodobenzyl cation and the 3-hydroxy-2-naphthoate anion or related fragments.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides crucial insights into its covalent structure by identifying characteristic fragmentation pathways.

Upon ionization, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The primary fragmentation is anticipated to occur at the ester linkage, which is the most labile bond. Two main pathways are proposed:

Cleavage yielding the 4-iodobenzyl cation: This pathway involves the cleavage of the C-O bond of the ester, leading to the formation of a stable 4-iodobenzyl cation (m/z 217) and a 3-hydroxy-2-naphthoate radical. The 4-iodobenzyl cation is a prominent peak due to the stability of the benzylic carbocation. This ion can further rearrange to a more stable tropylium ion structure. jove.com

Cleavage yielding the 3-hydroxy-2-naphthoyl cation: Alternatively, cleavage of the O-CH₂ bond can occur, generating the 3-hydroxy-2-naphthoyl (acylium) ion (m/z 171) and a 4-iodobenzyl radical. The acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a naphthyl cation at m/z 143. pharmacy180.com

Another significant fragmentation pathway for benzyl esters involves rearrangement, such as the loss of a neutral molecule. For instance, the molecular ion could undergo fragmentation leading to the loss of the entire 4-iodobenzyl alcohol moiety. miamioh.eduyoutube.com The fragmentation of the 3-hydroxy-2-naphthoic acid portion itself typically involves decarboxylation (loss of CO₂), leading to a fragment ion corresponding to 3-hydroxynaphthalene. nih.govmassbank.eu

These fragmentation patterns, summarized in the table below, allow for the unambiguous confirmation of the compound's connectivity and the identification of its core structural units.

Ionization Techniques (e.g., ESI, APCI, MALDI) for Molecular Ion Characterization

The initial step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is critical for successfully generating the molecular ion of this compound with minimal fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules. Given the presence of a hydroxyl group and an ester linkage, this compound is well-suited for ESI. In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, deprotonation of the acidic hydroxyl group would yield the [M-H]⁻ ion. ESI is particularly advantageous as it is readily coupled with liquid chromatography (LC) for sample purification prior to analysis. massbank.eu

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are thermally stable. The analyte is vaporized and then ionized by gas-phase ion-molecule reactions. For this compound, APCI would also be an effective method, likely producing a strong protonated molecule [M+H]⁺ peak with minimal fragmentation, making it a viable alternative to ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique typically used for large, non-volatile molecules like proteins and polymers. While less common for a molecule of this size, MALDI could be employed. The compound would be co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization, primarily forming singly charged ions.

The selection among these techniques would depend on the sample matrix, desired sensitivity, and the interface with other analytical instruments (e.g., LC-MS). For routine characterization, ESI and APCI are the most probable choices.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For this compound, the key characteristic absorption bands are predicted as follows:

O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching of the hydroxyl (-OH) group. The broadness is indicative of intermolecular hydrogen bonding. askthenerd.com

Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the naphthyl and benzyl aromatic rings.

Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂-) bridge will give rise to absorptions in the 2960-2850 cm⁻¹ range.

C=O Ester Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is expected in the range of 1725-1700 cm⁻¹. Its exact position can be influenced by conjugation with the naphthyl ring.

C=C Aromatic Stretch: Several medium to weak bands will appear in the 1620-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Ester Stretch: Two C-O stretching bands are characteristic of esters. An asymmetric C-O-C stretch will appear as a strong band between 1300-1150 cm⁻¹, and a symmetric stretch will be observed between 1150-1000 cm⁻¹.

C-I Stretch: The carbon-iodine bond is expected to produce a weak to medium absorption in the far-infrared region, typically between 600-500 cm⁻¹.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are often weak in the IR spectrum.

Expected Raman signals include:

Aromatic Ring Breathing Modes: Strong, sharp peaks corresponding to the symmetric stretching and breathing vibrations of the naphthyl and iodobenzyl rings would be prominent in the 1600-1400 cm⁻¹ and around 1000 cm⁻¹ regions.

C=C and C≡C Bonds: While not present here, Raman is highly sensitive to symmetric multiple bonds.

The combination of IR and Raman spectroscopy provides a comprehensive profile of the molecule's vibrational characteristics, confirming the presence of all key functional groups and offering insights into its symmetry and potential crystalline forms.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a precise model of its molecular and crystal structure.

This analysis would yield:

Absolute Structure: The precise coordinates of each atom (C, H, O, I) in the molecule, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. This confirms the molecular connectivity and reveals the preferred conformation of the molecule in the solid state.

Crystal System and Space Group: It identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal, are determined.

Intermolecular Interactions: Crucially, SCXRD reveals how molecules are arranged relative to one another in the crystal lattice. This allows for a detailed analysis of non-covalent interactions that stabilize the crystal packing, such as:

Hydrogen Bonding: The hydroxyl group (-OH) is expected to act as a hydrogen bond donor, likely forming bonds with the ester carbonyl oxygen of a neighboring molecule.

Halogen Bonding: The iodine atom on the benzyl ring can act as a halogen bond donor, interacting with a nucleophilic atom (like an oxygen atom) on an adjacent molecule. This is a significant directional interaction in crystal engineering. nih.govacs.orgnih.gov

π-π Stacking: The planar naphthyl and benzyl aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Computational and Theoretical Investigations of 4 Iodobenzyl 3 Hydroxy 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties based on the fundamental principles of quantum mechanics. These methods are instrumental in understanding the electronic environment and energetic landscape of 4-Iodobenzyl 3-hydroxy-2-naphthoate.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density. For this compound, DFT would be the method of choice for several key investigations.

Electronic Structure: DFT calculations can map the electron density distribution, revealing regions of high or low electron density. This is crucial for understanding the molecule's reactivity, as areas with high electron density (like the hydroxyl oxygen and carbonyl group) are prone to electrophilic attack, while electron-deficient areas are susceptible to nucleophilic attack. The theory also allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. By minimizing the energy of the system, DFT can predict bond lengths, bond angles, and dihedral angles for this compound. This optimized structure is the foundation for all other computational property predictions.

Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional group vibrations. For instance, the calculations would predict specific frequencies for the C=O stretch of the ester, the O-H stretch of the hydroxyl group, and the vibrations associated with the naphthyl and iodobenzyl rings.

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy for certain electronic properties. For this compound, these high-level calculations would be valuable for benchmarking DFT results and obtaining highly reliable values for properties like ionization potential, electron affinity, and intermolecular interaction energies, which are critical for understanding its behavior in larger biological or material systems.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations treat atoms as classical particles and use a force field to describe the forces between them.

The ester linkage in this compound allows for significant rotational freedom, leading to multiple possible conformations (spatial arrangements). MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. By simulating the molecule's movement over nanoseconds or longer, researchers can understand its flexibility, which is crucial for predicting how it might interact with other molecules, such as binding to a biological receptor.

MD simulations are particularly powerful for studying how multiple molecules of this compound interact with each other and with a solvent. These simulations can predict whether the molecules tend to aggregate in solution, which can be driven by forces like π-π stacking between the aromatic naphthyl and iodobenzyl rings. The simulations can also model the formation of hydrogen bonds, for example, between the hydroxyl group of one molecule and the ester carbonyl of another, or with solvent molecules like water. Understanding this behavior is key to predicting the compound's solubility and its state in a condensed phase.

Reaction Pathway Analysis

Theoretical calculations can be used to model chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its potential degradation pathways. By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such analyses could, for example, elucidate the mechanism of esterification between 3-hydroxy-2-naphthoic acid and 4-iodobenzyl alcohol or predict the most likely sites for metabolic transformation.

Transition State Localization and Reaction Barrier Determination

No specific studies on the transition state localization or reaction barrier determination for reactions involving this compound have been identified. Theoretical investigations in this area would be crucial for predicting the kinetics and mechanisms of its formation or subsequent reactions. For instance, computational methods could elucidate the energy barriers associated with the esterification reaction between 3-hydroxy-2-naphthoic acid and 4-iodobenzyl alcohol, or the barriers for potential decomposition pathways.

Intrinsic Reaction Coordinate (IRC) Studies

Similarly, there is a lack of published Intrinsic Reaction Coordinate (IRC) studies for this compound. IRC calculations are essential for confirming that a calculated transition state connects the correct reactants and products on the potential energy surface. Future research employing IRC analysis would provide a detailed picture of the reaction pathways involving this compound, offering insights into the structural changes that occur during a chemical transformation.

Spectroscopic Property Prediction

While experimental spectroscopic data may exist in proprietary databases, published computational predictions of the spectroscopic properties of this compound are not available.

Calculation of NMR Chemical Shifts and Coupling Constants

No computational studies predicting the NMR chemical shifts (¹H and ¹³C) and coupling constants for this compound have been found. Such calculations, typically performed using density functional theory (DFT), would be a powerful tool for structural elucidation and for interpreting experimental NMR spectra.

Simulation of IR and UV-Vis Spectra

There are no available simulated IR and UV-Vis spectra for this compound in the public domain. Theoretical simulations of these spectra would aid in the identification and characterization of the compound and provide insights into its vibrational modes and electronic transitions.

Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Property Relationship (QSPR) models specifically involving this compound for the prediction of catalytic activity or material properties have been reported in the scientific literature. The development of QSPR models would require a dataset of related compounds with experimentally determined properties, which appears to be currently unavailable for this specific class of molecules.

Research Applications of 4 Iodobenzyl 3 Hydroxy 2 Naphthoate and Its Derivates

As a Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups within 4-Iodobenzyl 3-hydroxy-2-naphthoate makes it an exemplary building block for the synthesis of intricate molecular architectures. The interplay between the 3-hydroxy-2-naphthoate scaffold and the reactive 4-iodobenzyl group allows chemists to construct a diverse range of molecules, from substituted aromatics to complex heterocyclic and polyaromatic systems.

Synthesis of Substituted Naphthalene (B1677914) Derivatives

The this compound molecule is an ideal precursor for a variety of substituted naphthalene derivatives. The inherent reactivity of its core components can be exploited through several synthetic strategies.

The 4-iodobenzyl portion of the molecule is particularly significant. The carbon-iodine bond serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, a Suzuki coupling could be employed to replace the iodine atom with a wide range of aryl or vinyl substituents, thereby expanding the molecular complexity. Similarly, the Sonogashira coupling allows for the introduction of alkyne groups, which are themselves versatile functional handles for further transformations.

The 3-hydroxy-2-naphthoate core also offers multiple avenues for modification. The hydroxyl group can be alkylated, acylated, or used to direct ortho-functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in reactions like the Curtius or Schmidt rearrangements. The electron-rich naphthalene ring itself is amenable to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. This multi-faceted reactivity allows for the generation of a large library of naphthalene derivatives with tailored electronic and steric properties.

Reaction Type Functional Group Potential Products
Suzuki Coupling4-IodobenzylBiaryl derivatives
Heck Coupling4-IodobenzylStilbene derivatives
Sonogashira Coupling4-IodobenzylAryl-alkyne derivatives
Etherification3-HydroxyAlkoxy-naphthalene esters
Ester Hydrolysis2-Naphthoate3-Hydroxy-2-naphthoic acid derivatives
Amidation2-Carboxylate (post-hydrolysis)N-substituted naphthamides

Construction of Heterocyclic Systems

Derivatives of 2-naphthol (B1666908) are well-established starting materials for the synthesis of various heterocyclic compounds, particularly those containing oxygen and nitrogen. nih.govfardapaper.irresearchgate.net The functional groups on this compound make it a prime candidate for constructing such systems.

Multicomponent reactions (MCRs) are a powerful tool in this context, allowing for the rapid assembly of complex molecules in a single step. nih.govfardapaper.irresearchgate.net The 3-hydroxy-2-naphthoate moiety can participate in annulation reactions to form fused heterocyclic rings. For example, in the presence of an aldehyde and a nitrogen source (like ammonia (B1221849) or an amine), the naphthol derivative can undergo cyclization to form benzo[a]xanthenones or other related oxygen and nitrogen-containing heterocycles. fardapaper.ir The electron-rich naphthalene ring and the reactive hydroxyl group facilitate these transformations. chemicalbook.com

Furthermore, the molecule can be modified to create precursors for other types of heterocyclic systems. For instance, the hydroxyl group could be converted to an amino group, which could then be used as a handle for building nitrogen-containing heterocycles like quinolines or acridines. The ester function can also be transformed into a hydrazide, which is a key precursor for synthesizing pyrazoles, oxadiazoles, and other related five-membered heterocyclic rings. researchgate.net A facile, metal-free formal (3+3) annulation reaction between naphthols and 1,3,5-triazinanes can also be used to construct dihydrooxazine derivatives. acs.org

Precursor for Advanced Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, with applications ranging from molecular electronics to advanced materials. wikipedia.orglibretexts.org this compound is an excellent starting point for the synthesis of larger, more complex PAHs. pnas.org

The key to this application lies in the strategic use of palladium-catalyzed cross-coupling reactions at the iodo-position of the benzyl (B1604629) group. nih.gov By coupling the molecule with other aromatic or polyaromatic systems, the π-conjugated system can be systematically extended. For example, a Suzuki coupling with an arylboronic acid bearing another aromatic unit (like pyrene (B120774) or anthracene) would result in a significantly larger polyaromatic structure.

Iterative coupling strategies can also be employed. The product of a first coupling reaction might contain another reactive handle, allowing for subsequent coupling reactions that build out the polyaromatic system in a controlled, step-wise manner. This approach allows for the precise construction of well-defined, large-area PAHs with tailored electronic and photophysical properties, which are of interest for applications in materials science.

In Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of this compound and its derivatives make them highly attractive for applications in supramolecular chemistry and the development of novel materials. nih.govrsc.org The planar, aromatic naphthalene core is prone to π-π stacking interactions, a key driving force in supramolecular assembly. nih.gov

Design of Organic Electronic Materials (e.g., photochromic compounds, OLED components)

Naphthalene-based molecules are increasingly being investigated for their potential in organic electronics. gatech.edu Their rigid, planar structure and tunable electronic properties make them suitable for a range of applications, including as components in Organic Light-Emitting Diodes (OLEDs) and as photochromic materials.

Naphthalene derivatives have been successfully incorporated into emitters for OLEDs, particularly for achieving blue emission, which remains a significant challenge in the field. nih.govresearchgate.netmdpi.com The photophysical properties of these materials, such as their emission wavelength and quantum efficiency, can be finely tuned by modifying the substituents on the naphthalene core. The functional groups on this compound provide ample opportunity for such modifications, allowing for the synthesis of a library of potential OLED materials. The development of stable and efficient blue phosphorescent OLEDs is an area of active research. youtube.com

Furthermore, naphthalene diimides and other derivatives have been shown to exhibit photochromism, the ability to change color upon exposure to light. rsc.orgrsc.org This property is based on a reversible photo-induced electron transfer process. The electronic character of the naphthalene system can be modulated to influence these photochromic properties. By strategically modifying the this compound scaffold, it is possible to design new photochromic materials with specific response characteristics. Some naphthalene phthalimide (B116566) derivatives can also serve as model compounds for electrochromic materials. mdpi.com

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the naphthalene core makes it an excellent platform for the design of fluorescent probes and chemosensors. nih.govrsc.orgrsc.orgnih.gov The fluorescence properties of naphthalene derivatives are highly sensitive to their local environment and can be modulated by the presence of specific analytes.

Derivatives of 3-hydroxy-2-naphthoic acid, the core of the target molecule, have been shown to be effective fluorescent sensors for a variety of species, including metal ions and anions. nih.govrsc.orgrsc.orgrsc.orgnih.gov The hydroxyl group and the adjacent carboxylate (after hydrolysis of the ester) can act as a binding site for metal ions. Upon binding, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence emission (e.g., enhancement, quenching, or a wavelength shift). This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target analyte. For example, 3-hydroxy-2-naphthoic hydrazide has been used as a fluorescent probe for both cyanide and aluminum ions. nih.govconsensus.app

The 4-iodobenzyl group can also be functionalized to introduce specific recognition elements, further enhancing the selectivity of the resulting chemosensor. The modular nature of the this compound scaffold allows for the rational design of probes for a wide range of analytical targets.

Probe Base Target Analyte Sensing Mechanism Fluorescence Response
3-Hydroxy-2-naphthoic hydrazideCyanide (CN⁻)DeprotonationFluorescence enhancement
3-Hydroxy-2-naphthoic hydrazideAluminum (Al³⁺)Chelation-Enhanced Fluorescence (CHEF)Blue-shifted fluorescence enhancement
Naphthalene-derived Schiff baseZinc (Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)Fluorescence enhancement
Naphthalene-derived Schiff baseAluminum (Al³⁺)Chelation-Enhanced Fluorescence (CHEF)Strong fluorescence enhancement
Naphthalene macrocycleCesium (Cs⁺)Host-guest interactionFluorescence quenching

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The molecular architecture of this compound presents a bifurcated potential for the design of coordination polymers and metal-organic frameworks (MOFs). This potential stems from its two key structural components: the 3-hydroxy-2-naphthoate group and the 4-iodobenzyl group.

The 3-hydroxy-2-naphthoate portion, with its carboxylate and hydroxyl functionalities, is a capable ligand for coordinating with metal ions to form extended network structures. wikipedia.orgmdpi.comnih.gov The carboxylate group can act as a bridging ligand, linking metal centers, which is a fundamental principle in the construction of MOFs. mdpi.comnih.gov For instance, 3-hydroxy-2-naphthoic acid has been used to synthesize a variety of transition metal complexes, demonstrating its utility as a primary building block. ucj.org.ua Furthermore, task-specific ionic liquids have been synthesized using 3-hydroxy-2-naphthoate as the anion, highlighting its robust coordination capabilities and potential for creating functional materials. frontiersin.org While direct synthesis of a MOF using the intact this compound ester is not prominently documented, the ester could serve as a precursor, releasing the 3-hydroxy-2-naphthoic acid ligand in situ under specific reaction conditions.

The 4-iodobenzyl moiety offers a distinct avenue for functionalizing these porous materials. The aryl iodide group is a highly versatile functional handle for post-synthetic modification (PSM) of a pre-formed MOF. researchgate.netresearchgate.net PSM allows for the introduction of new functionalities into a framework that might not be stable under the initial MOF synthesis conditions. An iodine-functionalized linker can undergo a variety of subsequent reactions, most notably palladium-catalyzed cross-coupling reactions, to append new chemical groups onto the framework's backbone. researchgate.net This strategy enables the precise tuning of the chemical environment within the pores of the MOF for specific applications, such as catalysis or selective adsorption. An example is the synthesis of an iodine-functionalized MOF, UiO-68-I, which has shown catalytic activity, demonstrating the utility of incorporating iodine into these frameworks. researchgate.net

The following table summarizes the potential roles of the constituent parts of this compound in MOF design.

ComponentPotential Role in MOF DesignRelevant Chemical Functionality
3-Hydroxy-2-naphthoate Primary organic linker for framework constructionCarboxylate and hydroxyl groups for metal coordination
4-Iodobenzyl Group Functional handle for Post-Synthetic Modification (PSM)Carbon-Iodine bond for subsequent cross-coupling reactions

As a Model Compound for Mechanistic Studies

The distinct chemical functionalities within this compound make it a valuable model compound for investigating fundamental reaction mechanisms in organic chemistry.

Probing Ester Cleavage Mechanisms

The ester linkage in this compound is a focal point for studying ester cleavage mechanisms, such as hydrolysis. Ester hydrolysis can be catalyzed by either acid or base and typically proceeds through a nucleophilic acyl substitution pathway.

Under basic conditions, the generally accepted mechanism is the base-promoted acyl-oxygen cleavage (BAC2) pathway. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group—in this case, the 4-iodobenzyl alcoholate anion—to form the carboxylate. A study on the hydrolysis of homologous esters, including phenyl benzoate (B1203000) and phenyl-2-naphthoate, provides insight into factors affecting stability. nih.gov For example, phenyl-2-naphthoate showed greater stability toward plasma hydrolysis than phenyl benzoate, suggesting that the larger aromatic system of the naphthoate group influences the reaction rate. nih.gov

The study of this compound can provide specific data on how the electronic properties of the iodo-substituted benzyl group and the naphthyl system influence the kinetics and stability of the ester bond under various hydrolytic conditions. nih.govorganic-chemistry.org

Investigating Aryl Halide Reactivity

The 4-iodobenzyl portion of the molecule serves as an excellent substrate for investigating the reactivity of aryl halides, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is relatively weak compared to other carbon-halogen bonds, making aryl iodides highly reactive partners in reactions such as the Suzuki, Heck, and Sonogashira couplings. youtube.com

These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general scheme involves the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation (in Suzuki and similar reactions) or migratory insertion (in Heck reactions), and finally reductive elimination to yield the product and regenerate the palladium catalyst.

Using this compound as a model compound allows researchers to study the influence of the ester and the benzyl group on the efficiency and outcome of these coupling reactions. rsc.orgnih.gov The presence of the ester functionality within the same molecule provides a platform to explore functional group tolerance and potential intramolecular interactions that could affect the catalytic cycle.

In Catalysis and Reagent Development

The dual functionality of this compound also positions it as a valuable precursor in the fields of catalysis and reagent development.

As a Component of Catalytic Systems

While the intact ester is not typically a catalyst itself, it can serve as a precursor to catalytically active species. The 3-hydroxy-2-naphthoate ligand, upon cleavage from the benzyl ester, can be complexed with various metal ions to form catalysts. For example, anilides derived from 3-hydroxy-2-naphthoic acid have been synthesized using catalytic methods. ucj.org.ua The synthesis of metal complexes using 3-hydroxy-2-naphthoic acid hydrazide derivatives further illustrates the versatility of the naphthoate scaffold in coordination chemistry and catalysis. rsc.org

The process would involve the hydrolysis or hydrogenolysis of the benzyl ester to release 3-hydroxy-2-naphthoic acid. This acid can then be reacted with a metal salt (e.g., of copper, palladium, iron) to generate a coordination complex. The resulting metal-naphthoate complex may exhibit catalytic activity in various organic transformations.

As a Precursor for Novel Reagents

The 4-iodobenzyl halide moiety is a well-established building block for the synthesis of novel reagents, particularly organometallic reagents. researchgate.netacs.org Aryl and benzyl iodides are common starting materials for the preparation of organolithium and organomagnesium (Grignard) reagents. masterorganicchemistry.comuni-muenchen.de

This transformation is typically achieved by reacting the halide with a reactive metal such as lithium or magnesium. The resulting organometallic reagent, for example, 4-(3-hydroxy-2-naphthoate)benzylmagnesium iodide, would feature a nucleophilic benzylic carbon. This new reagent could then be used in a wide array of subsequent reactions, such as additions to carbonyl compounds or in further cross-coupling reactions, to construct more complex molecular architectures. The ester group's compatibility with the conditions for forming these organometallic reagents would be a key area of investigation. researchgate.netacs.org

The following table outlines some of the key palladium-catalyzed cross-coupling reactions where the 4-iodobenzyl moiety could be a reactive partner.

Reaction NameCoupling PartnerBond Formed
Suzuki Coupling Organoboron reagent (e.g., boronic acid)C(aryl)-C(aryl/vinyl/alkyl)
Heck Coupling AlkeneC(aryl)-C(vinyl)
Sonogashira Coupling Terminal AlkyneC(aryl)-C(alkynyl)
Buchwald-Hartwig Amination AmineC(aryl)-N
Kumada Coupling Grignard ReagentC(aryl)-C(aryl/vinyl)

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, given the often-divergent biological activities and material properties of different stereoisomers. For 4-Iodobenzyl 3-hydroxy-2-naphthoate, the development of asymmetric synthesis methodologies would be a critical step forward. Research in this area would likely focus on two main strategies: the enantioselective recognition of the 3-hydroxy-2-naphthoate core and the asymmetric transformation of the molecule.

Future investigations could explore the use of chiral catalysts, such as enzymes or metal-ligand complexes, to achieve high enantioselectivity in the synthesis of this compound. The 3-hydroxy-2-naphthoate moiety, with its hydroxyl and carboxyl groups, offers potential coordination sites for catalyst binding, facilitating stereocontrolled reactions. Detailed studies into the kinetics and mechanisms of these catalytic systems would be essential for optimizing reaction conditions and maximizing enantiomeric excess.

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is progressively shifting from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. The integration of this compound synthesis into flow chemistry systems presents a promising avenue for future research. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely, could significantly improve the production of this compound.

Research in this domain would involve the design and optimization of microreactors and continuous-flow setups tailored for the synthesis of this compound. This would include studying the reaction kinetics in a continuous regime, developing in-line purification techniques, and exploring the potential for multi-step syntheses within a single, integrated flow system. The successful implementation of flow chemistry would not only enhance the efficiency of its synthesis but also open up possibilities for on-demand production and seamless integration into larger manufacturing workflows.

Exploration of Its Role in Photoredox and Electroorganic Synthesis

The presence of a 4-iodobenzyl group in the molecular structure of this compound makes it a prime candidate for applications in photoredox and electroorganic synthesis. The carbon-iodine bond is known to be susceptible to cleavage under photochemical or electrochemical conditions, generating highly reactive radical intermediates. This reactivity can be harnessed to forge new chemical bonds and construct complex molecular architectures.

Future research could delve into the photophysical properties of this compound and its ability to participate in photoredox catalytic cycles. By using visible light and a suitable photocatalyst, the 4-iodobenzyl moiety could be activated to initiate a variety of chemical transformations, such as cross-coupling reactions or additions to unsaturated systems. Similarly, its electrochemical behavior could be investigated to develop novel electroorganic synthetic methods. These approaches would offer sustainable and environmentally friendly alternatives to traditional synthetic routes that often rely on harsh reagents and conditions.

Advanced Applications in Smart Materials and Responsive Systems

The unique combination of a photosensitive group and a rigid naphthoate scaffold in this compound provides a compelling platform for the development of smart materials and responsive systems. Smart materials are designed to exhibit a controlled and reversible change in their properties in response to external stimuli, such as light, heat, or chemical signals.

Prospective research could focus on incorporating this compound into polymer matrices or self-assembled monolayers. The photocleavage of the carbon-iodine bond could be utilized to trigger a change in the material's properties, such as its color, fluorescence, or mechanical strength. This could lead to the development of light-responsive sensors, actuators, or drug delivery systems. The 3-hydroxy-2-naphthoate moiety could also play a role in directing the self-assembly of these materials through hydrogen bonding and π-π stacking interactions.

Synergistic Combinations with Other Functional Moieties for Multi-Property Systems

To further expand the functional repertoire of this compound, future research could explore its synergistic combinations with other functional moieties. By covalently linking it to other molecular components with distinct properties, it would be possible to create multi-property systems with enhanced or entirely new functionalities.

For instance, coupling this compound with a fluorescent dye could lead to the development of ratiometric sensors where the photocleavage of the iodobenzyl group modulates the emission of the dye. Alternatively, its combination with a biocompatible polymer could result in photo-responsive biomaterials for tissue engineering or controlled release applications. The design and synthesis of these complex molecular architectures would require a deep understanding of the interplay between the different functional units and their collective behavior.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-iodobenzyl 3-hydroxy-2-naphthoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 3-hydroxy-2-naphthoic acid with 4-iodobenzyl alcohol. Key steps include:

  • Activating the carboxylic acid group using coupling agents (e.g., DCC, EDC) or acid chlorides.
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature.
  • Purification via recrystallization or column chromatography to isolate the ester product.
    • Critical Parameters : Excess 4-iodobenzyl alcohol may improve yield, while moisture-sensitive conditions prevent hydrolysis. Reference the Kolbe-Schmitt reaction for naphthoate synthesis pathways .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction (using SHELX programs for refinement) to confirm molecular geometry .
  • FT-IR to verify ester C=O stretches (~1700 cm⁻¹) and hydroxyl groups.
  • NMR : 1^1H and 13^{13}C NMR to assign aromatic protons (6.5–8.5 ppm) and iodine-induced deshielding effects.
    • Validation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What are the primary applications of 3-hydroxy-2-naphthoate derivatives in electrochemiluminescence (ECL)?

  • Role in ECL : The hydroxyl and carboxylate groups enhance water solubility and redox activity, enabling stable radical formation for light emission.
  • Experimental Design :

  • Optimize ECL intensity by varying pH (6–8) and co-reactants (e.g., tripropylamine).
  • Compare with analogues (e.g., 1-hydroxy-2-naphthoate) using photophysical data (Table 2, ) to assess Stokes shifts and quantum yields .

Advanced Research Questions

Q. How does the intramolecular hydrogen bond in 3-hydroxy-2-naphthoate influence its binding thermodynamics with supramolecular hosts like dendrimers?

  • Mechanistic Insight : The hydroxyl group forms an intramolecular H-bond with the carboxylate, increasing lipophilicity and favoring binding to hydrophobic dendrimer interiors.
  • Methodology :

  • Isothermal Titration Calorimetry (ITC) to measure association constants (KaK_a) and enthalpies (ΔH\Delta H).
  • NOE Experiments to map binding sites at low vs. high guest concentrations .
    • Data Interpretation : Larger error bars in KaK_a for 3-hydroxy-2-naphthoate arise from additional binding equilibria compared to non-hydroxylated analogues.

Q. What computational strategies can resolve contradictions in regioselective carboxylation pathways for 3-hydroxy-2-naphthoate synthesis?

  • Case Study : The Kolbe-Schmitt reaction of sodium 2-naphthoxide yields competing products (1-, 3-, and 6-hydroxy-2-naphthoates).
  • Approach :

  • DFT Calculations (e.g., M062X method) to model transition states and activation energies.
  • Compare kinetic (pathway 1) vs. thermodynamic (pathway 3) control using experimental product ratios .
    • Outcome : Pathway 3 is favored at higher temperatures due to product stability, despite a marginally higher activation barrier.

Q. How does the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate enhance rare earth element (REE) extraction efficiency?

  • Mechanism : The ligand’s hydroxyl and carboxylate groups coordinate REEs, while the phosphonium cation improves phase separation.
  • Optimization :

  • Screen pH (2–5) to balance metal-ligand complexation and hydrophobicity.
  • Measure distribution ratios (DD) for La³⁺, Ce³⁺, and Nd³⁺ using ICP-MS.
    • Data : Reference extraction protocols in , noting reduced leaching due to the ionic liquid’s low solubility in aqueous phases.

Q. What photophysical properties distinguish this compound from its non-iodinated analogues?

  • Key Metrics :

  • Absorption/Emission : Iodine’s heavy atom effect may increase spin-orbit coupling, altering fluorescence lifetimes.
  • Stokes Shift : Compare with methyl 3-hydroxy-2-naphthoate (CAS 883-99-8) using data in Table 2 ( ).
    • Experimental Design : Use time-resolved spectroscopy to quantify radiative vs. non-radiative decay pathways .

Methodological Notes

  • Crystallography : SHELXL is preferred for refining structures with high-resolution data, especially for resolving iodine’s anisotropic displacement parameters .
  • Degradation Studies : Track abiotic/biotic degradation products (e.g., phthalate via 2,3-dihydroxynaphthalene) using LC-MS, referencing anthracene pathway analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.